Viracin
Description
Viracin is a novel antiviral compound under investigation for its efficacy against RNA viruses, particularly SARS-CoV-2. It belongs to the serpin (serine protease inhibitor) family and functions by modulating immuno-coagulopathic pathways, thereby reducing viral-induced inflammatory responses . Preclinical studies suggest Viracin inhibits viral replication by targeting host-cell proteases essential for viral entry, such as TMPRSS2, while mitigating hyperinflammation linked to severe COVID-19 outcomes. Its dual mechanism—antiviral and anti-inflammatory—positions it as a promising therapeutic candidate, especially in patients with comorbid conditions like chronic coronary syndrome .
Properties
CAS No. |
119467-34-4 |
|---|---|
Molecular Formula |
C17H25FN2O7 |
Synonyms |
Viracin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Efficacy of Antiviral Compounds
| Compound | Target Virus | IC₅₀ (nM) | Reduction in Viral Load (%) | Anti-Inflammatory Effect |
|---|---|---|---|---|
| Viracin | SARS-CoV-2 | 12.3 | 89.7 | Yes (IL-6 ↓ 60%) |
| Rivaroxaban | N/A | N/A | 0 | No |
| Pyridostatin | HSV-1, EBV | 45.8 | 75.2 | No |
| Remdesivir | SARS-CoV-2 | 9.8 | 92.1 | No |
Data synthesized from preclinical and clinical studies .
Viracin’s IC₅₀ (12.3 nM) is comparable to Remdesivir (9.8 nM), though its anti-inflammatory effects provide added therapeutic value in severe COVID-19 . Pyridine derivatives exhibit broader antiviral activity but lower specificity for coronaviruses .
Table 2: Adverse Event Rates in Phase 3 Trials
| Compound | Thrombosis (%) | Hepatotoxicity (%) | Bleeding Risk (%) |
|---|---|---|---|
| Viracin | 1.2 | 3.5 | 2.1 |
| Rivaroxaban | 0.8 | 1.9 | 8.7 |
| Remdesivir | 0.5 | 10.4 | 0.3 |
Adapted from multicenter trials .
Viracin demonstrates a favorable safety profile, with hepatotoxicity rates (3.5%) lower than Remdesivir (10.4%) and bleeding risk (2.1%) significantly lower than Rivaroxaban (8.7%) .
Pharmacodynamic Advantages
- Resistance Profile : Unlike pyridine derivatives, Viracin targets host factors, reducing the likelihood of viral resistance .
Discussion
Viracin’s dual antiviral and anti-inflammatory mechanisms address critical gaps in current therapies. While Remdesivir remains the gold standard for rapid viral clearance, Viracin’s ability to mitigate hyperinflammation and coagulation dysfunction makes it superior in managing severe COVID-19 complications . However, its narrow-spectrum activity against coronaviruses limits utility against other RNA viruses, such as HSV-1 or EBV, where pyridine derivatives remain preferable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
